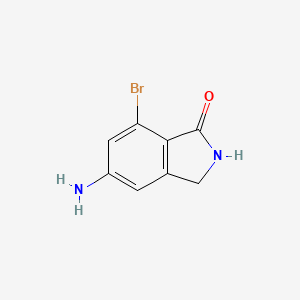
2-(3-Iodophenyl)imidazole-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Iodophenyl)imidazole-5-methanol is a compound belonging to the imidazole family, which is a class of heterocyclic aromatic organic compounds Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)imidazole-5-methanol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the condensation of aldehydes with 2-aminobenzyl alcohol, followed by reaction with tosylamine to form the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes often utilize continuous flow reactors and advanced catalytic systems to ensure efficient and scalable production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .
化学反応の分析
Types of Reactions
2-(3-Iodophenyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Oxidation: Formation of 2-(3-Iodophenyl)imidazole-5-carboxylic acid.
Reduction: Formation of 2-(3-Phenyl)imidazole-5-methanol.
Substitution: Formation of 2-(3-Aminophenyl)imidazole-5-methanol.
科学的研究の応用
2-(3-Iodophenyl)imidazole-5-methanol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(3-Iodophenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Phenylimidazole-5-methanol: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
2-(3-Bromophenyl)imidazole-5-methanol: Similar structure but with a bromine atom instead of iodine, leading to different halogen bonding properties.
2-(3-Chlorophenyl)imidazole-5-methanol: Contains a chlorine atom, which affects its chemical and biological properties differently compared to the iodine derivative.
Uniqueness
2-(3-Iodophenyl)imidazole-5-methanol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in medicinal chemistry and materials science .
特性
分子式 |
C10H9IN2O |
|---|---|
分子量 |
300.10 g/mol |
IUPAC名 |
[2-(3-iodophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H9IN2O/c11-8-3-1-2-7(4-8)10-12-5-9(6-14)13-10/h1-5,14H,6H2,(H,12,13) |
InChIキー |
OSJYNUHARQQMSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)I)C2=NC=C(N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-2-(1-methyl-3-pyrrolyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole](/img/structure/B13682261.png)
![9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13682269.png)



![4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan](/img/structure/B13682302.png)





![(1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13682335.png)

![(E)-3-(Dimethylamino)-1-(6-iodoimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one](/img/structure/B13682340.png)
